molecular formula TiSi2<br>Si2Ti B078298 Titanium disilicide CAS No. 12039-83-7

Titanium disilicide

カタログ番号 B078298
CAS番号: 12039-83-7
分子量: 104.04 g/mol
InChIキー: DFJQEGUNXWZVAH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Synthesis Analysis

TiSi₂ is synthesized through various methods, including the interdiffusion of titanium and silicon layers, self-propagating high-temperature synthesis (SHS), and cold fusion of silicon and titanium nanopowders. One approach involves the formation of TiSi₂ by thermal annealing of amorphous Si/Ti multilayers deposited on monocrystalline silicon, showcasing the influence of bilayer Si/Ti thickness ratio on film properties (Nassiopoulos et al., 1992). Additionally, the "chemical oven" enhanced self-propagating combustion method has been employed for TiSi₂ synthesis, indicating a solid-liquid mechanism dominant in the formation process due to high combustion temperatures (Xu & Li, 2010).

Molecular Structure Analysis

The molecular structure of TiSi₂ has been a subject of interest, particularly in terms of its crystalline formation on silicon substrates. Studies have shown the epitaxial growth of TiSi₂ on Si (111) surfaces, revealing various orientation relationships and indicating that the TiSi₂/Si interface is incoherent (Choi et al., 1991). These structural insights are crucial for understanding the material's properties and its interaction with silicon in electronic applications.

Chemical Reactions and Properties

TiSi₂ undergoes several chemical reactions, particularly oxidation, which affects its electrical and structural properties. The oxidation mechanism of TiSi₂ on polycrystalline silicon has been studied, showing a two-step oxidation process that impacts sheet resistances and suggesting diffusion through grain boundaries or interstitial diffusion during the oxidation process (Chen et al., 1982).

Physical Properties Analysis

The physical properties of TiSi₂, such as its electrical resistivity and crystallite size, are influenced by the synthesis method and conditions. Nanostructured TiSi₂ powders have demonstrated semiconducting properties determined by the nanocrystallite size, revealing a transformation in the band structure as the crystallite size decreases to the nanometer range (Kovalevskii & Komar, 2016).

科学的研究の応用

1. Joining Silicon Carbide Plates

  • Application Summary: Titanium Disilicide is used to join Silicon Carbide plates, which is part of the Fourth Generation reactors program . The methodology and results for joining SiC substrates by metallic silicides with SiC powder reinforcements are described .
  • Methods of Application: The assemblies are performed in an inductive furnace. Small SiC particles are added to the silicides powders to improve joint integrity and strength .
  • Results: The joint must be tight enough to avoid gas leaks in service and has to withstand temperatures such as 1000°C for very long durations and 1500°C for short durations without damaging the CMC properties .

2. Formation by Sputtering of Titanium on Heated Silicon Substrate

  • Application Summary: Titanium Disilicide is formed due to the reaction of the titanium with the Si when titanium is sputter deposited on bare silicon substrates at elevated temperatures .
  • Methods of Application: The process involves sputter depositing titanium on bare silicon substrates at elevated temperatures .
  • Results: At a substrate temperature of about 515°C, titanium silicide is formed . The resistivity of the silicide is about 15 μΩ cm and it is not etchable in a selective titanium etch .

3. Use in Semiconductor Industry

  • Application Summary: Titanium Silicide is used in the semiconductor industry. It is typically grown by means of salicide technology over silicon and polysilicon lines to reduce the sheet resistance of local transistors connections .
  • Methods of Application: The process involves growing Titanium Silicide by means of salicide technology over silicon and polysilicon lines .
  • Results: The use of Titanium Silicide reduces the sheet resistance of local transistors connections .

4. Preparation of Titanium Disilicide

  • Application Summary: Titanium Disilicide can be obtained from the reaction between titanium or titanium hydride with silicon . It can also be prepared aluminothermically by the ignition of aluminium powder, sulfur, silicon dioxide, and titanium dioxide or potassium hexafluorotitanate, K2TiF6, by electrolysis of a melt of potassium hexafluorotitanate and titanium dioxide, or by reaction of titanium with silicon tetrachloride .
  • Methods of Application: The process involves the reaction of titanium or titanium hydride with silicon, or the aluminothermic ignition of aluminium powder, sulfur, silicon dioxide, and titanium dioxide .
  • Results: The result of these reactions is the formation of Titanium Disilicide .

5. Use in Aerospace and Shielding Industries

  • Application Summary: Titanium is used more in the production of high-strength, corrosion-resistant, and thermally stable metal alloys for the aerospace and shielding industries .
  • Methods of Application: The process involves the production of titanium alloys, which often include Titanium Disilicide .
  • Results: The use of Titanium Disilicide in these alloys results in high-strength, corrosion-resistant, and thermally stable materials suitable for use in the aerospace and shielding industries .

6. Microelectronics

  • Application Summary: There are several forms of titanium silicides with different crystal structures and materials properties. Among them, Titanium Disilicide is of great interest to Si microelectronics as it offers the lowest resistivity and exhibits good thermal integrity during post-silicidation processing .
  • Methods of Application: The process involves the use of Titanium Disilicide in the fabrication of Si microelectronics .
  • Results: The use of Titanium Disilicide results in Si microelectronics with lower resistivity and good thermal integrity .

7. Preparation of Titanium Disilicide

  • Application Summary: Titanium Disilicide can be obtained from the reaction between titanium or titanium hydride with silicon . It can also be prepared aluminothermically by the ignition of aluminium powder, sulfur, silicon dioxide, and titanium dioxide or potassium hexafluorotitanate, K2TiF6, by electrolysis of a melt of potassium hexafluorotitanate and titanium dioxide, or by reaction of titanium with silicon tetrachloride .
  • Methods of Application: The process involves the reaction of titanium or titanium hydride with silicon, or the aluminothermic ignition of aluminium powder, sulfur, silicon dioxide, and titanium dioxide .
  • Results: The result of these reactions is the formation of Titanium Disilicide .

8. Use in Aerospace and Shielding Industries

  • Application Summary: Titanium is used more in the production of high-strength, corrosion-resistant, and thermally stable metal alloys for the aerospace and shielding industries .
  • Methods of Application: The process involves the production of titanium alloys, which often include Titanium Disilicide .
  • Results: The use of Titanium Disilicide in these alloys results in high-strength, corrosion-resistant, and thermally stable materials suitable for use in the aerospace and shielding industries .

9. Microelectronics

  • Application Summary: There are several forms of titanium silicides with different crystal structures and materials properties. Among them, Titanium Disilicide is of great interest to Si microelectronics as it offers the lowest resistivity and exhibits good thermal integrity during post-silicidation processing .
  • Methods of Application: The process involves the use of Titanium Disilicide in the fabrication of Si microelectronics .
  • Results: The use of Titanium Disilicide results in Si microelectronics with lower resistivity and good thermal integrity .

Safety And Hazards

Titanium disilicide is classified as a flammable solid. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, mist, or fumes, and to avoid contact with skin, eyes, and clothing .

将来の方向性

Titanium disilicide has been used in the semiconductor industry and has potential applications in energy conversion and storage, catalysis, biomedical devices, and environmental barriers . The development of atomic layer deposition (ALD) has extended the application space of titanium disilicide .

特性

InChI

InChI=1S/2Si.Ti
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJQEGUNXWZVAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Si]=[Ti]=[Si]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

TiSi2, Si2Ti
Record name Titanium disilicide
Source Wikipedia
URL https://en.wikipedia.org/wiki/Titanium_disilicide
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70894998
Record name Titanium disilicide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Titanium disilicide

CAS RN

12039-83-7
Record name Titanium silicide (TiSi2)
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Record name Titanium silicide (TiSi2)
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Record name Titanium silicide (TiSi2)
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Record name Titanium disilicide
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Record name Titanium disilicide
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Citations

For This Compound
1,830
Citations
R Beyers, D Coulman, P Merchant - Journal of applied physics, 1987 - pubs.aip.org
Titanium disilicide formation on heavily doped silicon substrates was investigated with sheet resistance measurements, elemental depth profiling, and transmission electron microscopy. …
Number of citations: 174 pubs.aip.org
G Medeiros-Ribeiro, DAA Ohlberg, DR Bowler… - Surface science, 1999 - Elsevier
… Titanium disilicide forms in two phases, with different crystal structures and sets of … titanium disilicide on a smaller scale; in particular to understand the extent to which titanium disilicide …
Number of citations: 37 www.sciencedirect.com
JR Chen, YC Liu, SD Chu - Journal of Electronic Materials, 1982 - Springer
… of the titanium disilicide makes this material potentially attractive for gate and interconnect metallizations in LSI and VLSI studies. Feasibilities of the use of titanium disilicide have been …
Number of citations: 34 link.springer.com
CK Lau, YC See, DB Scott, JM Bridges… - 1982 International …, 1982 - ieeexplore.ieee.org
Silicides have been used to lower the resistance of gate level interconnects. Recently silicidation of source/drain diffusions have also been reported. In scaled CMOS devices, …
Number of citations: 155 ieeexplore.ieee.org
Z Ma, Y Xu, LH Allen, S Lee - Journal of applied physics, 1993 - pubs.aip.org
… reported that after an amorphous silicide formation, a high-resistivity metastable titanium disilicide (C49 structure) always forms before a lowresistivity stable titanium disilicide (C54 …
Number of citations: 60 pubs.aip.org
FN Schwettmann, RA Graff… - Journal of the …, 1971 - iopscience.iop.org
The oxidation of TiSi2 was studied at temperatures of 300–1300 C. Wafers prepared using the techniques of powder metallurgy had densities of 95 to 98% of the theoretical value. On …
Number of citations: 26 iopscience.iop.org
AA Pasa, JP de Souza, IJR Baumvol… - Journal of applied …, 1987 - pubs.aip.org
… In summary, the dopant redistributions during titanium disilicide formation by RTP (850 C, 10-60 s) were monitored by RBS. It was observed that an appreciable amount of dopant …
Number of citations: 10 pubs.aip.org
GB Raju, B Basu - Journal of the American Ceramic Society, 2007 - Wiley Online Library
In the present investigation, we explore the feasibility of using TiSi 2 as a sintering aid to densify titanium diboride (TiB 2 ) at a lower sintering temperature (<1700C). The hot‐pressing …
Number of citations: 88 ceramics.onlinelibrary.wiley.com
DB Scott, RA Chapman, CC Wei… - … on electron devices, 1987 - ieeexplore.ieee.org
… titanium disilicide was annealed to its final value of sheet resistance, the titanium disilicide … in order to characterize the contact resistance of titanium disilicide to p-type diffusions. In each …
Number of citations: 77 ieeexplore.ieee.org
A Šatka, J Liday, R Srnanek, A Vincze, D Donoval… - Microelectronics …, 2006 - Elsevier
… The electrical resistivity of titanium disilicide layers strongly depends on completeness of a polymorphic transformation from metastable C49 to stable low resistivity C54 phase. …
Number of citations: 5 www.sciencedirect.com

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